![molecular formula C19H22N4O4S2 B15102087 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15102087.png)
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone core, and various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the construction of the pyrido[1,2-a]pyrimidinone core. Key reagents such as ethyl bromoacetate, thiourea, and various amines are used under controlled conditions to achieve the desired product. The reaction conditions often involve refluxing in solvents like ethanol or dimethylformamide, with catalysts such as piperidine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxypropyl group or the thiazolidinone ring, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other thiazolidinone and pyrido[1,2-a]pyrimidinone derivatives.
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Pyrido[1,2-a]pyrimidinone derivatives: Compounds with similar pyrido[1,2-a]pyrimidinone cores but different functional groups.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule with a complex structure that includes a thiazolidinone ring and a pyridopyrimidinone core. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C21H26N4O4S2 |
Molecular Weight | 462.6 g/mol |
IUPAC Name | (5Z)-3-(3-ethoxypropyl)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI Key | CTXKMQVRJSYDSR-SSZFMOIBSA-N |
The exact mechanism of action for this compound remains under investigation; however, preliminary studies suggest that it may interact with specific enzymes or receptors within biological pathways. This interaction could modulate various cellular processes, including apoptosis and proliferation in cancer cells.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown efficacy against various cancer cell lines, suggesting that this compound may possess similar capabilities.
Case Study: Anticancer Efficacy
In a study examining the effects of thiazolidinone derivatives on cancer cell lines, it was found that compounds with a pyrido[1,2-a]pyrimidine core demonstrated enhanced cytotoxic effects compared to their simpler counterparts. The study reported IC50 values indicating effective inhibition of cell growth in human glioma and breast cancer cells.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Thiazolidinones have been documented to exhibit antibacterial and antifungal activities. The presence of the thiazolidine moiety may contribute to these effects by disrupting microbial cell walls or inhibiting key metabolic pathways.
Enzyme Inhibition
Research has indicated that compounds similar to this one can act as inhibitors for various enzymes involved in metabolic pathways. For example, they may inhibit dihydrofolate reductase or other critical enzymes involved in nucleotide synthesis, which is essential for rapidly dividing cells such as those in tumors.
Comparative Studies
In comparative studies with other thiazolidinone and pyridopyrimidinone derivatives, this compound has shown:
Compound Type | Activity Level | Reference |
---|---|---|
Thiazolidinones | Moderate to High | |
Pyridopyrimidinones | High | |
Targeted Enzyme Inhibitors | Variable |
These findings underscore the potential for developing this compound into a therapeutic agent targeting specific diseases.
Properties
Molecular Formula |
C19H22N4O4S2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N4O4S2/c1-2-27-11-5-9-23-18(26)14(29-19(23)28)12-13-16(20-7-10-24)21-15-6-3-4-8-22(15)17(13)25/h3-4,6,8,12,20,24H,2,5,7,9-11H2,1H3/b14-12- |
InChI Key |
WIWVOPOXDMNPDM-OWBHPGMISA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCO)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCO)SC1=S |
Origin of Product |
United States |
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